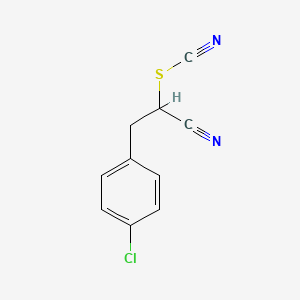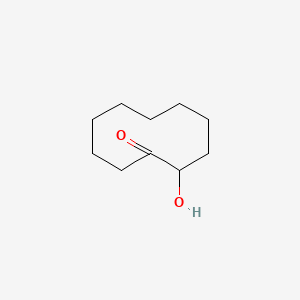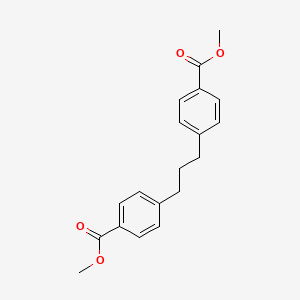![molecular formula C16H22N2O5 B11961476 Ethyl n-[(benzyloxy)carbonyl]alanylalaninate CAS No. 5673-69-8](/img/structure/B11961476.png)
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate is a chemical compound with the molecular formula C16H22N2O5. It is a derivative of alanine, an amino acid, and is often used in various chemical and biological research applications. The compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and two alanine residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-[(benzyloxy)carbonyl]alanylalaninate typically involves the esterification of N(α)-protected amino acids and dipeptides with ethanol. This reaction is often catalyzed by enzymes such as papain in hydrophobic organic solvent systems containing low amounts of water. Key parameters influencing the yield include the amount of added water, reaction time, temperature, and pH of the added buffer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of biocatalysts like papain can enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and benzyl alcohol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme catalysis and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl n-[(benzyloxy)carbonyl]alanylalaninate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis or deprotection to release active molecules. These active molecules can then interact with specific proteins or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate can be compared with other similar compounds, such as:
Ethyl n-[(benzyloxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-β-alaninate: This compound has an additional ethoxycarbonyl group, making it more hydrophobic and potentially altering its reactivity and biological activity.
Ethyl n-[(benzyloxy)carbonyl]-L-alaninate: This compound lacks the second alanine residue, which may affect its interaction with enzymes and other biological molecules.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
5673-69-8 |
|---|---|
Molekularformel |
C16H22N2O5 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
ethyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C16H22N2O5/c1-4-22-15(20)12(3)17-14(19)11(2)18-16(21)23-10-13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3,(H,17,19)(H,18,21) |
InChI-Schlüssel |
VQBJMSUYJXLIMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)







![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)



